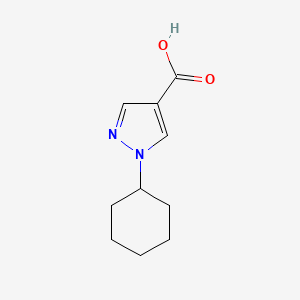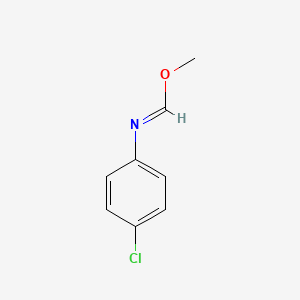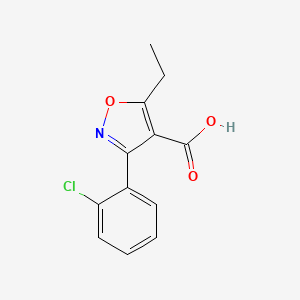
3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties .科学的研究の応用
Medicinal Chemistry and Biological Activities
In medicinal chemistry, derivatives of 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid have been synthesized and evaluated for their biological activities. For example, studies have shown that certain organotin(IV) carboxylates, related in structure to the compound , exhibit significant antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Ali et al., 2002). Similarly, novel pyrazole and isoxazole-based heterocycles have been researched for their antiviral activity, particularly against Herpes simplex virus type-1 (HSV-1), with some derivatives reducing viral plaques significantly, suggesting their use in antiviral therapies (Dawood et al., 2011).
Organic Synthesis and Chemical Reactivity
The reactivity and synthesis of related isoxazole compounds have been extensively studied, providing insights into the chemical properties and synthesis pathways of isoxazole derivatives. For instance, the synthesis of 5-substituted isoxazole-4-carboxylic esters, aimed at developing methods for the biomimetic synthesis of α-cyclopiazonic acid, demonstrates the versatility of isoxazole derivatives in organic synthesis (Moorthie et al., 2007). Additionally, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been explored for their potential as nonlinear optical (NLO) materials, indicating the applicability of such compounds in materials science and optical applications (Chandrakantha et al., 2013).
Materials Science and Optical Applications
The optical properties of isoxazole derivatives make them candidates for applications in materials science, particularly in the development of optical limiting materials. Research into the nonlinear optical properties of these compounds reveals their potential in protective optics and the development of new materials for optical applications. The study of N-substituted derivatives, for example, has identified compounds with significant nonlinear optical properties, suitable for optical limiting applications, underscoring the utility of isoxazole derivatives in advanced materials research (Chandrakantha et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGZNDDUHHKCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



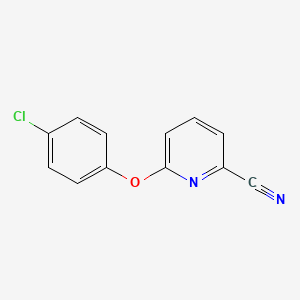
![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)
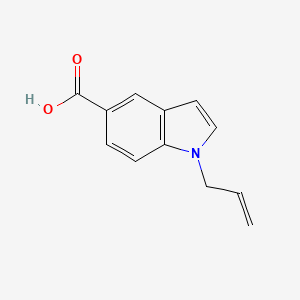
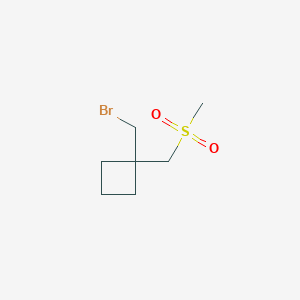
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
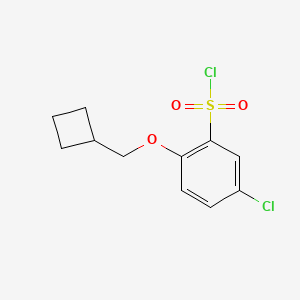
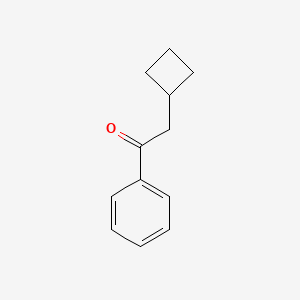
![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
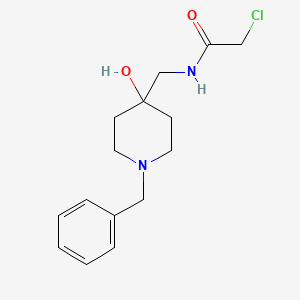
amine](/img/structure/B1454574.png)
